molecular formula C14H20FNO3 B13483423 tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate

tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate

Cat. No.: B13483423
M. Wt: 269.31 g/mol
InChI Key: GCUYNLOOYCCYNL-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoro-substituted phenyl derivative. One common method involves the use of tert-butyl carbamate and 2-fluoro-5-methylphenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the fluoro-substituted phenyl ring can produce a fully hydrogenated aromatic ring .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development and therapeutic applications .

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. Its pharmacokinetic properties and bioavailability are key factors in its development as a drug .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate is unique due to the presence of the fluoro-substituted phenyl ring, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C14H20FNO3

Molecular Weight

269.31 g/mol

IUPAC Name

tert-butyl N-[1-(2-fluoro-5-methylphenyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C14H20FNO3/c1-9-5-6-11(15)10(7-9)12(8-17)16-13(18)19-14(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,18)

InChI Key

GCUYNLOOYCCYNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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